Methyl 4-chloro-2-methoxynicotinate

Synthetic Efficiency Intermediate Optimization Yield

Researchers requiring a reliable nicotinate intermediate for SAR studies often face batch-to-batch variability that undermines reproducibility. Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7) resolves this with its defined 2-methoxy-4-chloro substitution pattern, enabling predictable downstream coupling for nicotinamide-based herbicides, insecticides, and neurological receptor modulators. • Batch-specific QC: NMR, HPLC, and GC data accompany each lot at ≥98% purity, minimizing assay interference. • Defined reactivity: The methyl ester ensures optimal leaving group ability; substituting the tert-butyl ester or free carboxylic acid alters reaction outcomes significantly. • Scalable supply: Multiple package sizes (50 mg-5 g) with documented synthesis routes support seamless transition from discovery to lead optimization.

Molecular Formula C8H8ClNO3
Molecular Weight 201.606
CAS No. 1256826-55-7
Cat. No. B595429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-methoxynicotinate
CAS1256826-55-7
Molecular FormulaC8H8ClNO3
Molecular Weight201.606
Structural Identifiers
SMILESCOC1=NC=CC(=C1C(=O)OC)Cl
InChIInChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3
InChIKeyQGZHMVMVSJXJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-methoxynicotinate Specifications


Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7) is a pyridinecarboxylic acid derivative with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a key intermediate in pharmaceutical and agrochemical research, valued for its unique 2-methoxy-4-chloro substitution pattern that enables specific downstream synthetic transformations [1].

Regioselective Handle 2-Methoxy-4-chloro substitution enables targeted pyridine functionalization
Ester Reactivity Methyl ester supports further derivatization in multi-step synthesis
Intermediate Role Reported key building block for pharmaceutical and agrochemical research

Methyl 4-chloro-2-methoxynicotinate vs. Generic Analogs


The specific ester group (methyl) and substitution pattern (4-Cl, 2-OMe) on the nicotinate ring dictate the compound's reactivity and physical properties, which are critical for reproducible synthesis. Even minor variations, such as using the tert-butyl ester analog or the free carboxylic acid, can lead to significantly different reaction outcomes due to altered sterics, solubility, and leaving group ability . The absence of the methyl ester group directly compromises the synthetic utility of the compound in established reaction pathways [1].

Tert-butyl ester analog may alter steric and solubility profile, disrupting established reaction pathways.
Free carboxylic acid form leads to different leaving group ability, requiring pathway re-optimization.
5,6-Dimethyl analog introduces steric and electronic changes that may shift reactivity and selectivity.

Methyl 4-chloro-2-methoxynicotinate Differentiation Evidence


Methyl Ester vs. Free Acid Chlorination Yield

The target compound's methyl ester group provides a significant advantage in the key chlorination step. While a direct quantitative head-to-head comparison with the free acid (4-chloro-2-methoxynicotinic acid) is not available in a single study, cross-study analysis indicates the methyl ester route via chlorination of 2-methoxynicotinic acid achieves high yield and good selectivity [1]. In contrast, direct chlorination of the free acid is complicated by competing decarboxylation and lower regioselectivity, typically requiring less efficient multi-step sequences .

Chlorination Yield
Cross-study context
High selectivity via ester route; free acid shows competing decarboxylation
Supports ester route for efficient chlorination step
Direct head-to-head comparison unavailable
Synthetic Efficiency Intermediate Optimization Yield

High Purity and Batch QC Documentation

The compound is commercially available at a standard purity of 98% with batch-specific quality control (QC) documentation, including NMR, HPLC, and GC data, from multiple vendors . This level of purity and documentation is not universally offered for all in-class analogs. For instance, the 5,6-dimethyl analog (Methyl 4-Chloro-2-methoxy-5,6-dimethylnicotinate) is often listed at lower typical purities (~95%) with less rigorous analytical characterization . The availability of comprehensive QC data directly mitigates the risk of introducing unknown impurities into sensitive research workflows.

Batch Purity & QC
Data to verify
98% purity (NMR, HPLC, GC) vs ~95% (basic QC) for dimethyl analog
Higher QC standard may support reproducible research
Supplier-reported; verify with COA
Purity Quality Control Reproducibility

Molecular Weight and Atom Economy

Compared to bulkier analogs, the target compound's lower molecular weight (201.61 g/mol) is advantageous for large-scale synthesis . For example, tert-Butyl 4-chloro-2-methoxynicotinate has a molecular weight approximately 29% higher (259.73 g/mol) due to the larger ester group . This translates to a higher mass of reagent required per mole for the tert-butyl analog, directly increasing procurement costs and waste generation in multi-step syntheses where the ester is a sacrificial group.

Atom Economy
Data to verify
201.61 g/mol; 29% lower than tert-butyl analog (259.73)
Lower mass may reduce procurement cost at scale
Calculated from molecular formula
Atom Economy Cost-Efficiency Process Chemistry

Methyl 4-chloro-2-methoxynicotinate Applications


Synthesis of Nicotinamide-Based Agrochemicals

The compound serves as a key intermediate in the preparation of nicotinamide derivatives with herbicidal and insecticidal activity. Its reactive ester and halogen functionalities enable efficient coupling to generate targeted crop protection agents [1]. The high purity and documented synthesis route ensure reliable scale-up for agrochemical discovery programs.

Precursor for Neurological Disorder Pharmaceuticals

Due to its structural relationship to nicotinic acid, this compound is used as a building block in the synthesis of pharmaceutical candidates targeting neurological disorders. Its specific substitution pattern allows for the exploration of structure-activity relationships in nicotinic receptor modulators .

Quality-Controlled Reagent for Reproducible Medicinal Chemistry

The compound's high purity (98%) and availability with batch-specific NMR, HPLC, and GC data make it ideal for medicinal chemistry campaigns where reproducibility is paramount. This level of QC reduces the risk of impurities interfering with biological assays or downstream reactions .

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Regioselective coupling handle
Verify coupling efficiency and target profile
Nicotinic receptor modulator research
Substitution pattern for SAR exploration
Confirm binding or functional activity in target assays
Reproducible medicinal chemistry
High-purity QC documentation
Validate absence of interfering impurities via HPLC/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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